molecular formula C20H18N6O B2936326 [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone CAS No. 2380193-93-9

[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone

Cat. No. B2936326
CAS RN: 2380193-93-9
M. Wt: 358.405
InChI Key: MOSHBKOMEORXKP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 2-methylbenzimidazole, an azetidine, and a phenyltriazole. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The azetidine ring provides a three-dimensional structure, while the benzimidazole and triazole rings are aromatic and planar .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The azetidine ring might undergo ring-opening reactions, while the benzimidazole and triazole rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups and overall structure of the compound. For example, the presence of multiple aromatic rings might increase the compound’s stability and affect its solubility.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, benzimidazole derivatives have been found to have various biological activities, including antimicrobial, anticancer, and antiviral effects .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. Additionally, the compound could be modified to improve its properties or to create new derivatives with potentially improved activity .

properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-14-22-17-9-5-6-10-19(17)25(14)16-12-24(13-16)20(27)18-11-21-26(23-18)15-7-3-2-4-8-15/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSHBKOMEORXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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